![molecular formula C13H13ClN2O2 B5529801 N-(4-chlorobenzyl)-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B5529801.png)
N-(4-chlorobenzyl)-3,5-dimethyl-4-isoxazolecarboxamide
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Overview
Description
N-(4-chlorobenzyl)-3,5-dimethyl-4-isoxazolecarboxamide is a compound of interest in various chemical and pharmaceutical research areas. The analysis of similar compounds has shown significant applications in understanding intermolecular interactions, synthesis methodologies, and the structural basis of their physical and chemical properties.
Synthesis Analysis
The synthesis of similar isoxazole derivatives typically involves multi-step chemical reactions. For example, the synthesis of antipyrine derivatives was achieved with good yields and characterized using spectroscopic methods. These processes often involve the careful selection of reagents and conditions to promote specific intermolecular interactions and achieve desired structural features (Saeed et al., 2020).
Molecular Structure Analysis
The molecular structure of such compounds is characterized using X-ray crystallography, revealing significant details like crystal packing, hydrogen bonding, and π-interactions. These structural analyses are crucial for understanding the stability and reactivity of the molecules. For instance, Hirshfeld surface analysis and DFT calculations have been utilized to elucidate the role of hydrogen bonds and π-interactions in stabilizing the crystal structure of antipyrine derivatives (Saeed et al., 2020).
Chemical Reactions and Properties
The chemical reactivity of isoxazole derivatives can be significantly varied by substituting different functional groups. This allows for the exploration of chemoselective nucleophilic chemistry, as seen in the preparation and subsequent transformation of 3-(arylthiomethyl)isoxazole-4,5-dicarboxamides into their sulfonylmethyl counterparts, demonstrating the versatility of these compounds in synthetic chemistry (Yu et al., 2009).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystallinity, can be inferred from the molecular structure and intermolecular interactions. The presence of specific functional groups and the overall molecular geometry play a critical role in determining these properties. For instance, the crystal packing and hydrogen bonding patterns identified in structural analyses provide insights into the solubility and stability of these compounds under various conditions.
Chemical Properties Analysis
The chemical properties of isoxazole derivatives, including reactivity, stability, and potential biological activity, are closely related to their molecular structure. Detailed computational studies, such as DFT calculations, help in predicting these properties accurately. For example, the energy frameworks analyzed through Hirshfeld surface analysis indicate the stabilization mechanisms at play, which are essential for designing compounds with desired reactivity and stability profiles (Saeed et al., 2020).
properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O2/c1-8-12(9(2)18-16-8)13(17)15-7-10-3-5-11(14)6-4-10/h3-6H,7H2,1-2H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVMWZYDFCNLYFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)NCC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorobenzyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide |
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